5-Methoxytryptoline
Description
Properties
IUPAC Name |
5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZWHBCLJCKHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184522 | |
| Record name | 5-Methoxytryptoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30439-19-1 | |
| Record name | 5-Methoxytryptoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030439191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxytryptoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of methanol as a solvent and a catalyst such as hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-beta-carboline to its corresponding beta-carboline.
Reduction: Reduction reactions can further saturate the compound, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly at the methoxy group, can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Beta-carboline derivatives.
Reduction: More saturated tetrahydro-beta-carboline derivatives.
Substitution: Various substituted beta-carboline derivatives.
Scientific Research Applications
Neuropharmacological Applications
5-Methoxytryptoline is recognized for its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions are crucial for understanding its potential as a therapeutic agent in treating neuropsychiatric disorders.
- Serotonergic Activity : The compound acts as a potent agonist of several serotonin receptors, including 5-HT1, 5-HT2, and others. Its affinity for these receptors suggests that it may modulate mood and anxiety levels, making it a candidate for antidepressant and anxiolytic therapies .
- Behavioral Studies : Research has shown that this compound can induce behavioral changes in animal models, such as the head-twitch response in rodents, which is often used as a proxy for psychedelic effects. This indicates its potential role in psychopharmacology .
Cardioprotective Properties
Recent studies have highlighted the cardioprotective properties of this compound, particularly in the context of ischemic injury.
- Cardiac Tissue Protection : The compound has been shown to reduce cardiac tissue injury induced by doxorubicin, a chemotherapeutic agent known for its cardiotoxic effects. It operates by lowering serum creatine kinase-MB levels, which are indicative of myocardial damage .
- Mechanisms of Action : The cardioprotective effects may be attributed to its ability to act on serotonin receptors that influence vascular tone and cardiac function. This opens avenues for further research into its use in preventing chemotherapy-induced cardiac damage .
Role in Cancer Treatment
In addition to its cardioprotective effects, this compound has been investigated for its role in cancer therapy.
- Mitigating Anemia : Clinical trials have explored the use of this compound alongside cisplatin chemotherapy to mitigate anemia in patients with metastatic lung cancer. Results indicated that patients receiving the compound experienced less severe drops in hemoglobin levels compared to those who did not .
Synthesis and Pharmaceutical Development
The compound serves as a precursor in the synthesis of various pharmaceuticals targeting serotonin receptors.
- Pharmaceutical Applications : As a non-selective serotonin receptor agonist, this compound is utilized in developing new medications aimed at treating mood disorders and other psychiatric conditions. Its unique pharmacological profile makes it an attractive candidate for drug development .
Research and Development Insights
Several studies have focused on the structure-activity relationships of this compound derivatives, providing insights into their pharmacological profiles.
- Structural Analysis : Investigations into the molecular structure of this compound have revealed valuable information about how modifications can enhance or alter its activity at various serotonin receptors. This knowledge is critical for designing new compounds with improved therapeutic efficacy .
Data Table: Summary of Applications
Mechanism of Action
The primary mechanism of action of 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves inhibition of the enzyme monoamine oxidase type A (MAO-A). This inhibition leads to increased levels of monoamines such as serotonin and norepinephrine in the brain, which can have antidepressant and anxiolytic effects. The compound also interacts with serotonin receptors, further influencing mood and cognitive functions .
Comparison with Similar Compounds
Tetrahydro-β-Carbolines (THβCs)
THβCs share the core β-carboline structure with 5-MeOTL but differ in substituents. For example:
- Tryptoline (Tp) : The unsubstituted THβC analog lacks the 5-methoxy group. While Tp weakly inhibits [³H]5-HT uptake, it increases prolactin secretion via both pre- and postsynaptic serotonergic mechanisms, unlike 5-MeOTL’s postsynaptic dominance .
- 5-Hydroxytryptoline (5-OHT) : Substituted with a 5-hydroxy group, 5-OHT exhibits moderate serotonin uptake inhibition and acts presynaptically to enhance prolactin release .
Key Difference: The 5-methoxy group in 5-MeOTL confers higher affinity for [³H]imipramine binding sites compared to Tp or 5-OHT, making it a stronger candidate for endogenous SERT modulation .
Pinoline (6-Methoxy-THβC)
Pinoline, a conformationally restricted THβC, is often ambiguously termed “5-methoxytryptoline” due to divergent ring-numbering conventions. Structurally, it is a 6-methoxy-THβC and a melatonin metabolite . Unlike 5-MeOTL, pinoline’s role in serotonin transport remains unclear, though it shares functional overlaps in circadian regulation due to its pineal gland origin .
Comparison with Functionally Similar Compounds
5-Methoxytryptamine (5-MeOT)
5-MeOT, a simple tryptamine with a 5-methoxy group, is a non-selective 5-HT receptor agonist .
Melatonin
Melatonin, an N-acetylated 5-methoxytryptamine derivative, regulates sleep-wake cycles via melatonin receptors. While both 5-MeOTL and melatonin originate in the pineal gland, melatonin lacks direct SERT interaction, instead modulating circadian rhythms through distinct pathways .
α-Acid Glycoprotein
This plasma protein enhances [³H]5-HT uptake while inhibiting [³H]imipramine binding, contrasting with 5-MeOTL’s dual inhibition. Its mechanism involves allosteric SERT modulation, independent of β-carboline structures .
Research Findings and Contradictions
- Mechanistic Divergence : While 5-MeOTL and Tp both enhance prolactin secretion, 5-MeOTL acts postsynaptically, whereas Tp affects both pre- and postsynaptic sites .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Mechanistic and Pharmacological Profiles
Biological Activity
5-Methoxytryptoline (5-MT) is an indole alkaloid that has garnered attention for its potential biological activities, particularly in relation to neurotransmission and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 5-MT.
5-MT is a derivative of tryptamine, characterized by a methoxy group at the 5-position of the indole ring. It is metabolically linked to serotonin (5-hydroxytryptamine, 5-HT) and melatonin, suggesting its involvement in serotonergic pathways. The metabolism of 5-MT can occur via cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its O-demethylation to serotonin. This metabolic pathway has implications for understanding its neurophysiological effects and interactions with other psychoactive substances .
Neurotransmitter Interaction
Research indicates that 5-MT exhibits agonistic activity at various serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in mood regulation and cognitive functions. In vitro studies have shown that 5-MT can enhance the expression of the 5-HT2A receptor in neuronal cells, potentially influencing synaptic plasticity and neurogenesis .
Impact on Behavior
Behavioral studies involving animal models have demonstrated that administration of 5-MT can alter locomotor activity and anxiety-related behaviors. For instance, a study showed that rats treated with 5-MT exhibited reduced anxiety-like behaviors in elevated plus-maze tests, suggesting anxiolytic properties .
Case Studies
A longitudinal case study involving a patient with chronic refractory post-traumatic stress disorder (PTSD) highlights the therapeutic potential of compounds related to 5-MT. The subject reported significant reductions in PTSD symptoms following treatment with substances containing similar tryptamine structures, which may share pharmacological properties with 5-MT .
Data Tables
The following table summarizes key findings related to the pharmacological activity of 5-MT:
The mechanisms through which 5-MT exerts its biological effects involve modulation of serotonergic pathways. The activation of the 5-HT2A receptor leads to downstream signaling cascades that affect neurotransmitter release and neuronal excitability. Additionally, the interaction with CYP2D6 indicates that genetic variations in this enzyme may influence individual responses to compounds like 5-MT .
Q & A
Q. How can researchers ensure data integrity in high-throughput screening of this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
